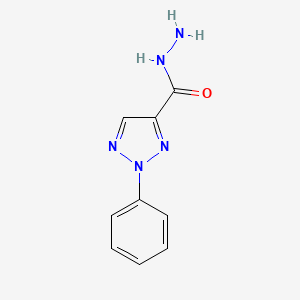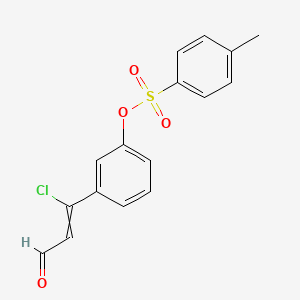
5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxyphenyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of 4-butoxyphenylhydrazine with 1-methyl-3-phenyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or butoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for halogenation) or alkylating agents (for alkylation) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles with different functional groups.
Scientific Research Applications
5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes or modulating receptor activity. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Butoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,5-dihydro-2H-pyrazole: This compound shares a similar pyrazole core but has different substituents, leading to variations in its chemical and biological properties.
N-(4-Butoxyphenyl)acetamide: Although structurally different, this compound also contains a butoxyphenyl group and is used in similar research contexts.
Uniqueness
5-(4-Butoxyphenyl)-1-methyl-3-phenyl-1H-pyrazol-4-ol is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
62214-03-3 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1-methyl-3-phenylpyrazol-4-ol |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-14-24-17-12-10-16(11-13-17)19-20(23)18(21-22(19)2)15-8-6-5-7-9-15/h5-13,23H,3-4,14H2,1-2H3 |
InChI Key |
YBGRENGVCAWCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C(=NN2C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14549341.png)

![1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate](/img/structure/B14549355.png)

![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]](/img/structure/B14549372.png)



![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14549392.png)

![3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14549403.png)

![Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane](/img/structure/B14549419.png)

